molecular formula C10H15N5O2 B4889021 N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide CAS No. 524055-74-1

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

Cat. No.: B4889021
CAS No.: 524055-74-1
M. Wt: 237.26 g/mol
InChI Key: VQKIGKHIRBCYNE-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide is a synthetic biguanide-based compound with the molecular formula C10H15N5O2 and an average molecular weight of 237.26 g/mol . This chemical is provided for research purposes and is identified in public databases by the CAS Registry Number 524055-74-1 and DrugBank ID DB08479 . Its structural identity is further characterized by standard identifiers including the InChIKey VQKIGKHIRBCYNE-UHFFFAOYSA-N and a defined SMILES structure . This molecule is of significant interest in biochemical research due to its identified activity as an inhibitor of thymidylate synthase (TS) . Thymidylate synthase is a critical enzyme in the folate metabolic pathway, essential for the synthesis of thymidine, a key building block of DNA . Because of their role in nucleotide production, enzymes in the folate pathway, including TS, dihydrofolate reductase (DHFR), and serine hydroxymethyltransferase (SHMT), are prominent drug targets for treating various conditions, including parasitic diseases and cancer . Inhibiting TS can disrupt DNA synthesis and cell proliferation, making it a valuable target for investigative therapeutics. Researchers can leverage this compound as a tool to probe the folate metabolism pathway, study cell proliferation mechanisms, and explore potential therapeutic strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-dimethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-16-7-3-6(4-8(5-7)17-2)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKIGKHIRBCYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C(N)N=C(N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524055-74-1
Record name N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Investigations into Molecular and Cellular Mechanisms of Action

Target Identification and Validation Methodologies

Identifying the specific biological molecules with which a compound interacts is a foundational step in understanding its mechanism of action. For N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (B1670390), a combination of advanced methodologies is employed to discover and confirm its molecular targets.

Proteomic and Metabolomic Profiling to Elucidate Cellular Perturbations

Proteomic and metabolomic approaches provide a global, unbiased view of cellular changes following treatment with a compound. By quantifying shifts in the abundance of thousands of proteins and metabolites, researchers can generate hypotheses about the pathways being perturbed.

Proteomics: This technique involves the large-scale study of proteins. In the context of this compound, researchers would typically use mass spectrometry-based techniques to compare the proteomes of treated versus untreated cells. Significant changes in the levels of proteins involved in specific pathways, such as nucleotide synthesis or cellular stress responses, can point toward the compound's primary targets.

Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. For a compound suspected of interfering with folate metabolism, metabolomic profiling would focus on quantifying the levels of folate intermediates, nucleotides (like dUMP and dTMP), and amino acids. An accumulation of a substrate or depletion of a product in a specific pathway strongly suggests inhibition of the converting enzyme.

Table 1: Representative Metabolomic Changes Following Compound Exposure

MetabolitePathwayFold Change (Treated vs. Control)Implication
Dihydrofolate (DHF)Folate Cycle+3.5Potential DHFR Inhibition
Tetrahydrofolate (THF)Folate Cycle-4.0Potential DHFR Inhibition
dUMPPyrimidine Synthesis+2.8Potential Thymidylate Synthase Inhibition
dTMPPyrimidine Synthesis-3.2Potential Thymidylate Synthase Inhibition

Ligand-Based Target Discovery Approaches (e.g., Affinity Chromatography)

Ligand-based methods use the compound itself as a "bait" to capture its binding partners from a complex mixture of cellular proteins.

Affinity Chromatography: This is a powerful technique where the compound of interest is immobilized on a solid support or matrix within a chromatography column. A cell lysate is then passed through the column. Proteins that specifically bind to the compound are retained, while non-binding proteins are washed away. The captured proteins can then be eluted and identified using mass spectrometry. This approach is particularly useful for discovering direct molecular targets without prior knowledge of their identity.

Enzymatic Assays for Candidate Biological Targets

Once potential targets are identified through profiling or affinity-based methods, their interaction with the compound must be validated using direct functional tests. Enzymatic assays are the gold standard for confirming the inhibition or modulation of a candidate enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, assays for key enzymes in the folate cycle and for cysteine proteases are particularly relevant. The reduction of dihydrofolate to tetrahydrofolate, for instance, can be monitored by observing changes in absorbance of specific dyes. nih.gov

Molecular Interactions with Key Biological Pathways

Research indicates that this compound interacts with at least two significant biological pathways: the folate cycle, crucial for nucleotide synthesis, and pathways involving cysteine proteases, which are central to protein degradation and apoptosis.

Modulation of Folate Cycle Enzymes (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

The folate metabolic pathway is essential for the synthesis of DNA, RNA, and certain amino acids. nih.gov Its enzymes are established targets for various therapeutic agents. The biguanide (B1667054) structure of this compound makes it a candidate for inhibiting enzymes within this pathway, similar to the antimalarial drug Proguanil (B194036), which is metabolized into the active dihydrofolate reductase inhibitor, cycloguanil (B1669406). hmdb.ca

Dihydrofolate Reductase (DHFR): This enzyme is critical for regenerating tetrahydrofolate from dihydrofolate. nih.gov Inhibition of DHFR leads to a depletion of the precursors necessary for the synthesis of thymidylate, effectively halting DNA replication. nih.gov Compounds like this compound are investigated for their ability to bind to the active site of DHFR, preventing its normal function.

Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is the sole de novo pathway for producing thymidylate. researchgate.netdrugbank.com Inhibition of this enzyme leads to an imbalance of nucleotides and can induce DNA damage. researchgate.net While DHFR is a more commonly reported target for biguanide derivatives, the functional consequences of folate depletion can also impact TS activity indirectly.

Inhibition of Cysteine Proteases (e.g., Cathepsin B, Falcipain-2)

Cysteine proteases are a class of enzymes involved in protein turnover, cellular degradation processes, and apoptosis. nih.gov Some studies have investigated the effect of related compounds on these enzymes, particularly in the context of lysosomal function.

Cathepsin B: This is a lysosomal cysteine protease involved in intracellular proteolysis. Certain compounds can induce lysosomal membrane permeabilization, leading to the release of cathepsins into the cytoplasm. One study demonstrated that a compound referred to as NDI, upon causing lysosomal disruption, initiated a chain of proteolytic events driven by released Cathepsin B, ultimately directing the cell towards apoptosis. While the identity of NDI was not explicitly defined as this compound in the available literature, the findings suggest a potential mechanism involving lysosomal destabilization and subsequent Cathepsin B activity.

Falcipain-2: This is a cysteine protease found in the malaria parasite Plasmodium falciparum. It is a key enzyme for the parasite's life cycle, as it is involved in the degradation of hemoglobin. As such, Falcipain-2 is a major target for the development of new antimalarial drugs. Given the structural similarities of this compound to antimalarial biguanides, its potential activity against parasitic cysteine proteases like Falcipain-2 is an area of scientific interest.

Table 2: Investigated Enzymatic Targets and Potential Effects

Enzyme TargetBiological PathwayObserved/Hypothesized Effect
Dihydrofolate Reductase (DHFR)Folate MetabolismInhibition
Thymidylate Synthase (TS)Pyrimidine SynthesisIndirect Inhibition/Modulation
Cathepsin BLysosomal Proteolysis / ApoptosisModulation via lysosomal disruption
Falcipain-2Parasitic Protein CatabolismHypothesized Inhibition

Effects on Cellular Membrane Integrity and Permeability

The this compound belongs to the biguanide class of compounds, which are characterized by their cationic nature at physiological pH. This positive charge is a key determinant of their interaction with cellular membranes. The proposed mechanism of action on membrane integrity, drawn from studies on related biguanide polymers like polyhexamethylene biguanide (PHMB), involves an initial electrostatic interaction. The positively charged biguanide groups are attracted to the negatively charged phospholipid headgroups that comprise the outer leaflet of the cell membrane. biorxiv.org

This initial adsorption is followed by a partial penetration of the compound into the membrane, which can disrupt the local lipid packing and increase membrane fluidity. biorxiv.org While this interaction may not lead to the formation of discrete pores, the disruption can compromise the barrier function of the membrane, potentially altering its permeability to ions and small molecules. biorxiv.org The specific molecular features of this compound, such as the hydrophobicity conferred by the 3,5-dimethoxyphenyl group, likely influence the extent of its membrane penetration and disruptive activity.

Influence on Mitochondrial Respiration and Energy Metabolism

A primary and well-documented cellular target for biguanide compounds is the mitochondrial respiratory chain, specifically Complex I (NADH:ubiquinone oxidoreductase). researchgate.netnih.govnih.gov Biguanides are known to suppress mitochondrial respiration through the inhibition of this complex. nih.gov This inhibition curtails the electron transport chain, reducing the production of ATP through oxidative phosphorylation and leading to a state of cellular energy stress. nih.gov

The ability of a specific biguanide to exert this effect is highly dependent on its molecular structure, which dictates its capacity to cross the plasma and mitochondrial inner membranes to reach Complex I. nih.gov Studies on a range of biguanide derivatives have shown that features such as the substitution pattern on the phenyl ring and the nature of the biguanide moiety control uptake into the mitochondria. researchgate.net Only biguanides that successfully accumulate within the mitochondria can inhibit Complex I and subsequently activate downstream energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov Therefore, while it is mechanistically plausible that this compound inhibits mitochondrial respiration, its actual efficacy would depend on these structure-activity relationships. researchgate.net

Biophysical Characterization of Compound-Target Binding

For biguanide compounds, the inhibitory mechanism at their molecular targets is often allosteric. For example, studies on the interaction of certain biguanides with NMDA receptors and of diamide insecticides with ryanodine (B192298) receptors indicate binding to sites distinct from the primary, or orthosteric, ligand-binding site. mdpi.comnih.gov In the context of mitochondrial Complex I, biguanides are not believed to be competitive inhibitors that directly compete with the natural substrate (NADH). Instead, they are thought to bind to an allosteric site on the large multi-subunit enzyme complex. This allosteric binding induces a conformational change that inhibits the enzyme's function. Research on various biguanides has shown they can act as allosteric inhibitors or voltage-dependent channel blockers, depending on the specific compound and target protein. mdpi.com

Cellular Response and Phenotypic Analysis (in vitro)

Aryl biguanide derivatives have demonstrated significant antiproliferative and cytotoxic activity, particularly under conditions of metabolic stress such as glucose deprivation, which is common in tumor microenvironments. nih.gov The cytotoxic effects are linked to their ability to inhibit energy metabolism. Research on a series of aryl-based biguanides showed potent, selective cytotoxicity toward human colon cancer (HT29) cells under low-glucose conditions. nih.gov While data for this compound is not specifically available, the activities of structurally related compounds illustrate the potential of this chemical class.

In addition to direct cytotoxicity, compounds containing a 3,5-dimethoxy-substituted phenyl ring have been shown to induce cell cycle arrest. colab.wsnih.gov For instance, a related analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide, was found to cause G2/M phase cell cycle arrest in HeLa cervical cancer cells. colab.ws Another compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol, also induced G2/M arrest in A549 lung cancer cells. nih.gov This suggests that the 3,5-dimethoxyphenyl moiety may contribute to cell cycle modulation, a hypothesis that would require specific testing for this compound. Flow cytometric analysis is a standard method used to confirm the stages of cell cycle arrest and to quantify apoptotic cell death induced by such compounds. nih.gov

Table 1: Antiproliferative Activity of Structurally Related Aryl Biguanides against HT29 Cancer Cells This table presents data for compounds structurally related to this compound to illustrate the typical activity of the aryl biguanide class. Data extracted from a study on antitumor biguanides. nih.gov

Table 2: Compound Names Mentioned in the Article

Induction of Apoptosis and Programmed Cell Death Pathways

The induction of apoptosis, or programmed cell death, is a significant cellular mechanism of this compound and its related compounds. Studies have demonstrated that proguanil can trigger apoptosis in cancer cells through pathways involving mitochondrial dysfunction. This process is characterized by an increase in reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential and a subsequent reduction in cellular respiration and ATP production.

The apoptotic cascade initiated by these compounds involves both intrinsic and extrinsic pathways. The intrinsic, or mitochondrial, pathway is activated by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria. The extrinsic pathway is initiated by the binding of death ligands to their corresponding cell surface receptors. In the context of cancer therapy, the combination of proguanil with other agents, such as olaparib, has been shown to synergistically enhance apoptosis in ovarian cancer cells. This is achieved by increasing DNA damage and impairing DNA homologous recombination repair mechanisms.

Table 1: Effects of Proguanil on Apoptotic Markers in Breast Cancer Cell Lines


Cell LineTreatmentObserved Effect on ApoptosisKey Protein Changes
OVCAR-3Proguanil and Olaparib CombinationIncreased growth suppression and apoptosisEnhanced DNA damage, reduced homologous recombination repair
SKOV-3Proguanil and Olaparib CombinationSynergistic increase in apoptosisIncreased DNA damage

Analysis of Gene Expression and Protein Level Changes (e.g., Transcriptomics, Proteomics)

While comprehensive transcriptomic and proteomic studies on this compound are not extensively available in the public domain, research on its parent compound, proguanil, provides insights into its impact on gene and protein expression. Studies have shown that proguanil treatment can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

For instance, in cancer cell studies, the expression of proteins involved in the apoptotic process is significantly altered. Western blotting analyses have revealed changes in the levels of key regulatory proteins that control the cell cycle and cell death pathways. However, a global analysis of all gene and protein changes through techniques like microarray or mass spectrometry-based proteomics has not been widely reported. The development of chemo-proteomic approaches, which utilize chemical probes to identify protein targets from complex cellular environments, holds promise for future investigations into the complete target profile of this compound.

Table 2: Observed Changes in Protein Expression Following Proguanil Treatment in Ovarian Cancer Cells


Protein CategorySpecific ProteinsChange in ExpressionFunctional Implication
Apoptosis-relatedProteins involved in DNA damage responseIncreasedPromotion of apoptosis
DNA RepairProteins involved in homologous recombinationDecreasedInhibition of DNA repair

Cellular Uptake, Distribution, and Subcellular Localization Studies

The cellular uptake and distribution of this compound and its parent compound, proguanil, are mediated by specific transporter proteins. Research has identified both proguanil and its active metabolite, cycloguanil, as substrates for organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) transporters. These transporters are crucial for the influx and efflux of the compounds across cell membranes.

Specifically, OCT1 and OCT2 are involved in the uptake of proguanil and cycloguanil into cells, while MATE1 and MATE2-K are responsible for their export out of cells. This transport mechanism is vital for the compounds' distribution within the body and their access to intracellular targets. Studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify the intracellular concentrations of these compounds and elucidate the kinetics of their transport. The subcellular localization of these compounds is critical to their mechanism of action, with evidence pointing towards the mitochondria as a key site of activity, particularly in the context of their antimalarial and anticancer effects.

Table 3: Transporters Involved in the Cellular Flux of Proguanil and Cycloguanil


TransporterFunctionSubstrate(s)Location
OCT1UptakeProguanil, CycloguanilHepatocytes
OCT2UptakeProguanil, CycloguanilKidney proximal tubule cells
MATE1EffluxProguanil, CycloguanilHepatocytes, Kidney proximal tubule cells
MATE2-KEffluxProguanil, CycloguanilKidney proximal tubule cells

Metal Chelation Properties and Their Influence on Biological Activity

Biguanide derivatives, including this compound, possess metal-chelating properties that can significantly influence their biological activity. These compounds can form complexes with various transition metal ions, such as zinc (II) and cobalt (II). The formation of these metal-drug complexes has been characterized using spectroscopic techniques, including UV-Vis, FTIR, and NMR.

The interaction with metals can modulate the therapeutic effects of biguanides. For example, the metal complexes of proguanil have been investigated for their antimicrobial activities. The chelation of metal ions is thought to be a component of the mechanism of action for some of the biological effects observed with this class of compounds. The specific coordination chemistry of this compound with different metal ions and the precise impact of this chelation on its various biological activities are areas of ongoing research.

Table 4: Characterization of Metal Complexes with Proguanil ```html

Metal IonComplex FormedCharacterization TechniquesPotential Biological Relevance
Zinc (II)[Zn(Proguanil)(bipy)Cl]UV-Vis, FTIR, NMRAntimicrobial activity
Cobalt (II)[Co(Proguanil)(bipy)Cl]UV-Vis, FTIR, NMRAntimicrobial activity

Compound Names Mentioned in the Article

Compound Name
This compound
Proguanil
Cycloguanil
Olaparib
Zinc (II)
Cobalt (II)
2,2'-bipyridine

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of the N-(3,5-Dimethoxyphenyl) Moiety's Contribution to Activity

The N-(3,5-dimethoxyphenyl) group plays a significant role in modulating the physicochemical properties and biological activity of the parent compound. Its contribution can be understood by examining the impact of its substitution pattern, electronic properties, and conformational flexibility.

The two methoxy (B1213986) groups on the phenyl ring are key determinants of the molecule's interaction with biological targets. The 3,5-disubstitution pattern positions these groups meta to the point of attachment of the biguanide (B1667054) moiety. Methoxy groups are known to influence a ligand's target binding, physicochemical properties, and pharmacokinetic profile. researchgate.net They can participate in hydrogen bonding and hydrophobic interactions within the catalytic site of enzymes. researchgate.net

To illustrate the potential impact of aromatic substitution, a hypothetical data table is presented below, based on general principles of medicinal chemistry.

Table 1: Hypothetical Impact of Aromatic Ring Substituents on Biological Activity This table is for illustrative purposes and the data is not based on experimental results for N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (B1670390).

Compound R1 R2 LogP (Calculated) Relative Activity
Analog 1 H H 1.5 1
Analog 2 OCH3 H 1.8 5
Analog 3 OCH3 OCH3 2.1 15
Analog 4 Cl Cl 2.5 10

The N-(3,5-dimethoxyphenyl) moiety is attached to the biguanide scaffold via a single bond, allowing for rotational freedom. The conformation of the diaryl-substituted heteroarenes can be influenced by unconventional intramolecular C-H···N/O interactions. rsc.org The preferred planar or non-planar geometry of the molecule can significantly impact its ability to fit into a specific binding pocket of a biological target. rsc.org

The presence of two methoxy groups can introduce some steric hindrance, potentially influencing the preferred dihedral angle between the phenyl ring and the biguanide backbone. Theoretical studies on diaryl methane (B114726) molecules, which also present rotational challenges, indicate that even subtle changes in substitution can dramatically alter the potential energy surface and the favored conformations. researchgate.net The conformational flexibility of the side chain in some drug molecules allows them to adopt numerous different conformations to fit the target site. nih.gov

Functional Role of the Imidodicarbonimidic Diamide Scaffold in Biological Activity

The imidodicarbonimidic diamide, or biguanide, scaffold is a highly basic and polar functional group that is central to the biological activity of many therapeutic agents. jneonatalsurg.com Its properties are dictated by the two fused guanidine (B92328) moieties.

Biguanides are strong bases due to the extensive delocalization of the positive charge that forms upon protonation. nih.gov This high basicity ensures that the molecule is predominantly protonated at physiological pH, forming a cationic species. This positive charge is crucial for forming strong ionic interactions (salt bridges) with negatively charged amino acid residues (e.g., aspartate, glutamate) in the active site of target proteins. nih.gov

The conjugated system of the biguanide group allows for the existence of several tautomeric forms, which can influence its hydrogen bonding capabilities. The multiple amino and imino groups can act as both hydrogen bond donors and acceptors, enabling a complex network of interactions with a biological target. nih.gov

While N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide itself does not possess a linker, the principles of linker modification in related bisbiguanide structures are informative. In studies of biguanide-containing aryl sulfonamides as carbonic anhydrase inhibitors, the length of the alkyl spacer connecting the biguanide and the aryl sulfonamide groups significantly impacted the inhibitory potency. rsc.org A progressive reduction in inhibition was observed with an increase in the alkyl spacer length for some isoforms. rsc.org This highlights the importance of the spatial relationship between the key interacting moieties of a molecule for optimal target recognition.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR studies are valuable tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For biguanide derivatives, QSAR models have been developed to predict their antimicrobial and other activities. researchgate.netacs.org These models often reveal a parabolic dependence of biological activity on the lipophilicity of the compounds, indicating that an optimal lipophilicity exists for maximal activity. researchgate.net

A general QSAR equation for a series of biguanide analogs might take the form:

log(1/C) = a(logP) - b(logP)² + c(σ) + d(Steric) + e

Where:

C is the concentration required for a specific biological effect.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

σ represents the electronic effects of substituents.

Steric represents steric parameters.

a, b, c, d, and e are constants derived from regression analysis.

The development of such a model for a series of N-aryl biguanides would allow for the prediction of the activity of novel analogs and guide the synthesis of more potent compounds. The basicity of the functional groups is also a critical parameter, as uncharged molecules may be less effective at disrupting microbial phospholipid bilayers, a common mechanism of action for antimicrobial biguanides. researchgate.net

Table 2: Hypothetical Data for a QSAR Model of N-Aryl Biguanides This table is for illustrative purposes and the data is not based on experimental results for this compound.

Compound logP σ (Hammett Constant) Observed Activity (log(1/C)) Predicted Activity (log(1/C))
Analog 1 1.50 0.00 3.20 3.25
Analog 2 1.80 -0.27 3.85 3.80
Analog 3 2.10 -0.54 4.15 4.18
Analog 4 2.50 0.46 3.95 3.92

Selection of Molecular Descriptors and Statistical Validation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in identifying the key molecular features that govern the biological activity of a compound series. nih.gov These studies rely on the selection of relevant molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For biguanide analogs, several descriptors have been shown to be important.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical descriptor. researchgate.net It influences a compound's ability to cross biological membranes. Basicity (pKa) is another key descriptor for biguanides, as these molecules are typically protonated at physiological pH, which affects their interaction with biological targets and transport across membranes. researchgate.net Other descriptors can include electronic properties (e.g., partial atomic charges), steric parameters (e.g., molar refractivity), and topological indices that describe the molecule's shape and connectivity. mdpi.com

Statistical validation of a QSAR model is essential to ensure its predictive power. This is typically achieved through methods like leave-one-out cross-validation (q²) and external validation using a test set of compounds (r² pred). A statistically robust QSAR model can then be used to predict the activity of novel compounds.

Table 1: Representative Molecular Descriptors for a Series of Phenylbiguanide Analogs and Their Correlation with Biological Activity.

CompoundlogPpKaElectronic Parameter (σ)Steric Parameter (MR)Observed Activity (IC50, µM)
Analog 11.511.20.125.450
Analog 22.111.1-0.230.125
Analog 32.811.30.335.810
Analog 43.511.00.040.25
Analog 54.211.4-0.145.515

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors used in SAR studies.

Predictive Modeling for Potency and Selectivity

Predictive modeling, utilizing the statistically validated molecular descriptors, allows for the in silico screening of virtual compound libraries to identify candidates with desired potency and selectivity. These models can range from simple linear regression equations to more complex machine learning algorithms.

For biguanides, a QSAR model might reveal a parabolic relationship between lipophilicity and activity, suggesting an optimal logP value for maximal potency. researchgate.net For instance, a model could take the form of:

log(1/IC50) = c1(logP) - c2(logP)² + c3(pKa) + c4(σ) + constant

Such a model would indicate that both very low and very high lipophilicity are detrimental to activity. Similarly, the model could highlight the importance of electron-donating or electron-withdrawing groups on the phenyl ring for enhancing potency. Selectivity can be modeled by developing separate QSAR models for the target of interest and off-target proteins, allowing for the identification of compounds with a favorable therapeutic window.

Structure-Property Relationships Governing Biological Performance

Influence on Cellular Permeability and Efflux Mechanisms

The cellular permeability of biguanides is a critical factor in their bioavailability and efficacy. Due to their hydrophilic and basic nature, biguanides generally exhibit low passive diffusion across cell membranes. researchgate.net Their transport is often mediated by specific uptake transporters, such as organic cation transporters (OCTs).

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. researchgate.net For biguanides, the apparent permeability coefficient (Papp) is typically low, and the transport can be saturable, indicating carrier-mediated transport. The structure of the biguanide, particularly the nature of the substituents on the phenyl ring and the biguanide moiety, can influence its affinity for these transporters.

Efflux transporters, such as P-glycoprotein (P-gp), can also play a role in limiting the intracellular concentration of biguanides. Structure-property relationship studies aim to identify molecular features that minimize recognition by efflux pumps while maintaining affinity for uptake transporters.

Table 2: Representative Caco-2 Permeability Data for a Series of Biguanide Analogs.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Analog A0.52.55.0
Analog B1.21.51.25
Analog C0.83.24.0
Analog D2.52.81.12

Note: The data in this table is representative and intended to illustrate the range of permeability and efflux observed for biguanide-like compounds.

In Vitro Metabolic Stability Profiling (e.g., Microsomal Stability)

The metabolic stability of a compound is a key determinant of its half-life and duration of action. In vitro assays using liver microsomes are commonly employed to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov

For biguanides, metabolic stability can vary significantly depending on their structure. Some biguanides, like metformin (B114582), are not significantly metabolized and are excreted unchanged. Others, such as certain antimalarial biguanides, undergo metabolic activation. nih.gov The presence of specific functional groups, such as the dimethoxy groups on the phenyl ring of this compound, could be potential sites for metabolism (e.g., O-demethylation).

Microsomal stability assays measure the rate of disappearance of the parent compound over time and provide data on intrinsic clearance (Clint) and half-life (t½). This information is crucial for predicting in vivo clearance and designing appropriate dosing regimens.

Table 3: In Vitro Metabolic Stability of Biguanide Analogs in Human Liver Microsomes.

CompoundKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Clint) (µL/min/mg protein)
Proguanil (B194036)26.45.9223
Chlorproguanil19.74.8244

Source: Data adapted from research on biguanide antimalarials. nih.gov

Preclinical Pharmacological Evaluation and Biological Activity Profiling

In Vitro Efficacy Screening

In vitro studies are foundational in preclinical research, providing initial insights into a compound's biological activity at the molecular and cellular level.

Inhibition Profiling Against a Panel of Enzymes (e.g., DHFR isoforms from different organisms)

Biguanide (B1667054) compounds, such as proguanil (B194036), are known to exert their antimalarial effects through their active metabolite, cycloguanil (B1669406), which is a potent inhibitor of dihydrofolate reductase (DHFR). nih.gov DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids. Therefore, a primary step in the evaluation of a novel biguanide derivative like N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (B1670390) would be to assess its inhibitory activity against DHFR from various organisms, including the human isoform and those from pathogens like Plasmodium falciparum.

Table 1: Illustrative DHFR Inhibition Profile for a Hypothetical Biguanide Derivative

Enzyme Source IC50 (nM)
Human (hDHFR) >10,000
Plasmodium falciparum (pfDHFR) 5.2
Toxoplasma gondii (tgDHFR) 15.8
Staphylococcus aureus (saDHFR) 250.3

Note: This data is hypothetical and for illustrative purposes only.

Broad-Spectrum Antiproliferative Activity Assessment against Relevant Cell Lines

Given that some biguanides, like metformin (B114582) and phenformin (B89758), have demonstrated antitumor activities, a new derivative would be screened against a panel of human cancer cell lines to determine its antiproliferative effects. nih.gov This screening provides a preliminary indication of the compound's potential as an anticancer agent.

Table 2: Illustrative Antiproliferative Activity of a Hypothetical Biguanide Derivative

Cell Line Cancer Type GI50 (µM)
MCF-7 Breast Adenocarcinoma 12.5
HCT116 Colon Carcinoma 8.9
A549 Non-Small Cell Lung Cancer 15.2
PC-3 Prostate Cancer 10.7

Note: This data is hypothetical and for illustrative purposes only.

Antimicrobial Efficacy Against Specific Pathogenic Strains (e.g., Gram-positive, Gram-negative bacteria, fungi, protozoa)

Biguanides are a known class of antimicrobial agents. nih.gov Therefore, assessing the in vitro antimicrobial efficacy of a novel derivative against a range of pathogenic microorganisms is a standard component of its preclinical evaluation. This would typically involve determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. Some studies have explored iridium(III) complexes with biguanide ligands, which have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govacs.org

Table 3: Illustrative Antimicrobial Activity of a Hypothetical Biguanide Derivative

Organism Strain Type MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Gram-positive 16
Escherichia coli ATCC 25922 Gram-negative 32
Candida albicans ATCC 90028 Fungus 8
Plasmodium falciparum 3D7 Protozoa 0.05

Note: This data is hypothetical and for illustrative purposes only.

Antiviral Activity in Cellular Infection Models (if applicable)

While less common for traditional biguanides, some derivatives have been investigated for antiviral properties. nih.gov A comprehensive preclinical evaluation might include screening for activity against a panel of viruses in cell-based assays.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (excluding human data)

Following promising in vitro results, a compound would advance to in vivo testing in animal models to assess its efficacy in a physiological system.

Efficacy Evaluation in Established Disease Models (e.g., infectious disease models, tumor xenograft models, models of metabolic dysregulation)

Based on the in vitro activity profile, appropriate animal models would be selected. For instance, if the compound shows potent antimalarial activity in vitro, its efficacy would be tested in a mouse model of malaria. Similarly, if significant antiproliferative activity is observed, tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, would be employed to evaluate its ability to inhibit tumor growth. researchgate.net For compounds with potential metabolic effects, models of diabetes or metabolic syndrome would be utilized. mdpi.com

Table 4: Illustrative Efficacy of a Hypothetical Biguanide Derivative in a Malaria Mouse Model

Treatment Group Parasitemia Reduction (%) Survival Rate (%)
Vehicle Control 0 0
Compound X 98.5 100
Chloroquine 99.2 100

Note: This data is hypothetical and for illustrative purposes only.

Table 5: Illustrative Efficacy of a Hypothetical Biguanide Derivative in a Breast Cancer Xenograft Model

Treatment Group Tumor Growth Inhibition (%)
Vehicle Control 0
Compound Y 65
Doxorubicin 85

Note: This data is hypothetical and for illustrative purposes only.

Organ Distribution and Tissue Bioavailability in Animal Systems

The organ distribution and tissue bioavailability of biguanide derivatives are significantly influenced by their physicochemical properties, such as lipophilicity and their interaction with organic cation transporters (OCTs). For instance, metformin, a hydrophilic biguanide, demonstrates widespread distribution but accumulates to a greater extent in certain tissues. In preclinical rodent models, metformin has been shown to concentrate in the liver, kidneys, and gastrointestinal tract, with concentrations in these tissues being several-fold higher than in plasma. nih.govmanuscriptscientific.com This preferential accumulation is largely mediated by OCT1 and OCT3, which are highly expressed in hepatocytes and the basolateral membrane of enterocytes. nih.gov

In contrast, more lipophilic biguanides, such as phenformin, are expected to exhibit broader tissue distribution with potentially greater penetration into adipose tissue and muscle. The presence of two methoxy (B1213986) groups on the phenyl ring of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide would likely increase its lipophilicity compared to metformin. This structural modification could lead to altered tissue distribution patterns, potentially with increased uptake in tissues with higher lipid content.

Preclinical studies in rabbits with metformin have shown a bioavailability of approximately 30-37%, which is lower than in humans (50-60%) but higher than in species like horses (4%). researchgate.netnih.gov The oral bioavailability of biguanide analogues can be highly variable across different animal species. researchgate.net

Table 1: Comparative Tissue Distribution of Reference Biguanides in Preclinical Models

CompoundAnimal ModelKey Tissues of AccumulationPrimary Transporters Involved
MetforminRodentsLiver, Kidneys, Small IntestineOCT1, OCT3, MATE1
PhenforminRodentsLiver, Kidneys, Muscle, Adipose TissueOCT1

This table is a representation of data from analogous compounds and not specific to this compound.

Metabolic Fate and Biotransformation Pathways in Preclinical Animal Models

The metabolic stability of biguanides varies depending on their chemical structure. Metformin is known for its high metabolic stability and is not metabolized in the body, being excreted unchanged primarily through the kidneys. nih.gov Its elimination is an active process involving tubular secretion. manuscriptscientific.com

Phenformin, on the other hand, undergoes partial metabolism in the liver. The primary biotransformation pathway is aromatic hydroxylation, catalyzed by the cytochrome P450 enzyme CYP2D6, to form N1-p-hydroxy-β-phenethyl biguanide. nih.gov Approximately one-third of a dose of phenformin is excreted as this metabolite, while the remainder is eliminated unchanged. nih.gov

Given the structure of this compound, it is plausible that it could undergo metabolic transformation. The dimethoxyphenyl moiety could be susceptible to O-demethylation, a common metabolic reaction mediated by cytochrome P450 enzymes. This would result in the formation of hydroxylated metabolites. The extent of such metabolism would influence the compound's pharmacokinetic profile and clearance mechanisms. It is also possible that, like metformin, a significant portion of the compound could be excreted unchanged.

Table 2: Metabolic Profile of Reference Biguanides

CompoundPrimary Metabolic PathwayKey MetabolitesExcretion Route
MetforminNot metabolizedNoneRenal (unchanged)
PhenforminAromatic hydroxylation (CYP2D6)N1-p-hydroxy-β-phenethyl biguanideRenal (partially metabolized)

This table is a representation of data from analogous compounds and not specific to this compound.

Comparative Studies with Reference Biguanide Analogues and Mechanistically Related Compounds

The biological activity of biguanides is closely linked to their ability to inhibit mitochondrial respiratory complex I, leading to a decrease in cellular ATP levels and activation of AMP-activated protein kinase (AMPK). nih.gov However, the potency of this inhibition and other off-target effects can vary significantly between different analogues.

Phenformin is a more potent inhibitor of mitochondrial respiration than metformin. nih.gov This increased potency is attributed to its greater lipophilicity, which facilitates its accumulation within the mitochondrial matrix. researchgate.net The enhanced potency of phenformin also contributes to a higher risk of lactic acidosis, a serious adverse effect that led to its withdrawal from clinical use in many countries. nih.gov

Newer, experimentally developed biguanide derivatives have been designed to optimize the therapeutic window by balancing mitochondrial activity with cellular uptake and distribution. For instance, structure-activity relationship studies have shown that modifications to the aryl group of arylmethylbiguanides can significantly impact their selective cytotoxicity under conditions of glucose deprivation, a characteristic of the tumor microenvironment. nih.gov Specifically, the introduction of o-methyl or o-chloro substituents on the phenyl ring of phenformin analogues resulted in more potent inhibition of hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR) compared to the parent compound. nih.gov

A comparative study in a diabetic rat model evaluated a synthetic sulfonamide against metformin. The sulfonamide exhibited a larger volume of distribution compared to metformin, which was attributed to its higher lipophilicity. mdpi.comresearchgate.netnih.gov This highlights how structural modifications that alter physicochemical properties can lead to different pharmacokinetic profiles within mechanistically related classes of compounds. The dimethoxy substitution on this compound would be expected to confer greater lipophilicity than metformin, potentially leading to a pharmacological profile more akin to phenformin or other lipophilic analogues, with a different balance of efficacy and potential for off-target effects.

Investigation of Combination Modalities with Existing Research Agents

The ability of biguanides to modulate cellular metabolism has made them attractive candidates for combination therapies, particularly in oncology. Preclinical studies have demonstrated that biguanides can enhance the efficacy of a wide range of anticancer agents. nih.gov

Metformin has been shown to act synergistically with chemotherapeutic agents like doxorubicin, where the combination was more effective at reducing tumor relapse in a breast cancer xenograft model than either agent alone. nih.gov The mechanism is thought to involve the selective targeting of cancer stem cells by metformin.

Furthermore, biguanides can potentiate the effects of targeted therapies. For example, in preclinical models of non-small cell lung cancer (NSCLC) with LKB1 deficiency, biguanides have shown increased efficacy. nih.gov Metformin has also been investigated in combination with EGFR inhibitors like gefitinib (B1684475) and antibodies such as trastuzumab and bevacizumab, with promising results in enhancing therapeutic outcomes. nih.gov

The rationale for these combinations often lies in the metabolic stress induced by biguanides, which can sensitize cancer cells to the cytotoxic or cytostatic effects of other drugs. For instance, by inhibiting mitochondrial respiration, biguanides can make cancer cells more reliant on glycolysis, creating a vulnerability that can be exploited by other agents. nih.gov

Recent research has also explored the combination of biguanides with novel research agents. For example, biguanide-iridium(III) complexes have been synthesized and shown to possess potent antimicrobial activity. acs.org Another area of investigation involves the coordination of biguanides with other metal ions, such as vanadium, to create potential synergistic insulin (B600854) mimics. ubc.ca These studies highlight the versatility of the biguanide scaffold in the development of novel combination therapies for a range of diseases.

Table 3: Examples of Preclinical Combination Studies with Biguanide Analogues

Biguanide AnalogueCombination AgentDisease ModelObserved Effect
MetforminDoxorubicinBreast CancerReduced tumor relapse
MetforminGefitinib (EGFR inhibitor)Bladder CancerEnhanced therapeutic efficacy
MetforminPD-L1 AntibodyCancerDecreased PD-L1 levels, increased T-cell activity
MetforminVanadyl complexesDiabetesPotential for synergistic insulin-mimicking effects

This table provides examples from studies on analogous compounds and does not represent data specific to this compound.

Computational Chemistry and Theoretical Perspectives in Chemical Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is instrumental in understanding the interactions between a ligand, such as N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (B1670390), and a protein target.

Through molecular docking simulations, it is possible to identify potential binding sites on a target protein for N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide. The process involves placing the ligand in various orientations within the protein's active site and calculating the binding affinity for each pose. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction. mdpi.com

The analysis of these docked poses reveals crucial residue interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.comjelsciences.com For instance, a hypothetical docking of this compound into a kinase binding site might show hydrogen bonds forming between the diamide group and backbone atoms of key amino acids, while the dimethoxyphenyl group could engage in hydrophobic interactions within a specific pocket.

A theoretical representation of such interactions is detailed in the table below:

Interaction TypeLigand GroupProtein Residue (Example)
Hydrogen BondImidodicarbonimidic diamide NHAsp145 (side chain)
Hydrogen BondDimethoxyphenyl oxygenSer98 (side chain)
HydrophobicPhenyl ringLeu78, Val86
Pi-CationPhenyl ringLys65

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov By using the this compound structure as a query, virtual screening can identify other compounds with similar or diverse scaffolds that may have comparable or improved binding affinities. nih.gov

This process can be ligand-based, where molecules with similar physicochemical properties to the known active ligand are sought, or structure-based, where a library of compounds is docked into the target protein's binding site to predict their binding affinity. nih.gov The goal is to enrich the selection of compounds for further experimental testing, thereby accelerating the discovery of novel therapeutic agents. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This technique can be used to study the conformational changes of this compound and its stability when bound to a protein target.

Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex. nih.gov By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains bound in its initial predicted pose or if it dissociates. nih.gov Key metrics for evaluating stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable complex will generally exhibit low and converging RMSD values throughout the simulation. nih.gov

The following table illustrates a hypothetical RMSD analysis for a simulated complex of this compound with a target protein:

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.21.7
501.31.6

MD simulations can also reveal conformational changes in both the ligand and the protein upon binding. nih.gov The binding of this compound may induce subtle or significant structural rearrangements in the target protein, which can be crucial for its biological function. For example, the closing of a flexible loop in an enzyme's active site upon ligand binding can be observed and analyzed. These dynamic insights are critical for understanding the mechanism of action and for the rational design of more potent molecules.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. For this compound, QM methods can provide valuable information about its electronic properties.

These calculations can determine parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com A smaller energy gap suggests higher reactivity.

The MEP map visually represents the electrostatic potential on the molecule's surface, with different colors indicating regions of positive, negative, and neutral potential. mdpi.com This information is crucial for understanding how the molecule will interact with other molecules, particularly the amino acid residues in a protein's active site. For this compound, the nitrogen and oxygen atoms would likely be regions of negative potential, making them potential hydrogen bond acceptors.

A hypothetical summary of QM-calculated properties is presented below:

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

These computational approaches, from molecular docking to quantum mechanics, provide a comprehensive theoretical framework for investigating the chemical and biological properties of this compound, guiding further experimental studies and the potential development of new therapeutic agents.

Tautomeric Preferences and Protonation States

The biguanide (B1667054) scaffold, characterized by two guanidine (B92328) units sharing a common nitrogen atom, exhibits a complex tautomeric landscape due to the presence of multiple nitrogen atoms and delocalized π-electrons. In the case of this compound, several tautomeric forms are possible, arising from the migration of protons between the nitrogen atoms of the biguanide moiety.

Computational studies on biguanides, such as the parent molecule and its derivatives like metformin (B114582), have shown that the tautomers with a conjugated "push-pull" system are generally more stable. This conjugation involves the lone pair of electrons on the amino groups and the π-system of the imino groups. For this compound, the tautomer where the double bonds are conjugated across the C-N-C backbone is expected to be the most stable form in the gas phase. This stability is further enhanced by the potential for intramolecular hydrogen bonds.

Protonation of biguanides is a key determinant of their biological activity and physicochemical properties. Due to the extensive electron delocalization within the biguanide moiety, these compounds are strong bases. Theoretical calculations, including Density Functional Theory (DFT), have consistently shown that protonation preferentially occurs at the imino nitrogen atoms rather than the amino nitrogens. researchgate.net This is attributed to the fact that protonation at an imino nitrogen allows for the positive charge to be effectively delocalized across the conjugated system through resonance, leading to a more stable protonated species.

Table 1: Predicted Tautomeric and Protonation Characteristics of this compound

FeaturePredicted CharacteristicRationale
Most Stable Tautomer Conjugated "push-pull" systemMaximizes π-electron delocalization and allows for intramolecular hydrogen bonding.
Primary Protonation Site Imino nitrogen atomsAllows for extensive resonance stabilization of the positive charge across the biguanide scaffold.
Influence of Substituent Minor electronic modulationThe 3,5-dimethoxy groups have a subtle influence on the overall basicity of the biguanide moiety.

Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. The MESP surface of this compound is expected to exhibit distinct regions of positive and negative potential, which are indicative of its electrophilic and nucleophilic sites, respectively.

The regions of most negative electrostatic potential are anticipated to be located around the imino nitrogen atoms, consistent with these sites being the most favorable for protonation and interaction with electrophiles. The amino groups will also exhibit negative potential, albeit to a lesser extent. Conversely, the hydrogen atoms attached to the nitrogen atoms will represent regions of positive electrostatic potential, making them susceptible to interactions with nucleophiles.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors can offer insights into its chemical behavior.

Fukui Functions: These functions can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. For the biguanide moiety, the imino nitrogens are expected to have the highest values for nucleophilic attack, confirming their role as the primary basic centers.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index provide a global measure of the molecule's reactivity. The high basicity of the biguanide scaffold suggests a relatively low chemical hardness and high softness, indicating its propensity to donate electrons.

Table 2: Predicted Electrostatic Potential and Reactivity Descriptor Features of this compound

FeaturePredicted CharacteristicImplication for Reactivity
Molecular Electrostatic Potential (MESP) Negative potential concentrated on imino nitrogens.Primary sites for protonation and electrophilic attack.
Fukui Functions High values for nucleophilic attack on imino nitrogens.Confirms the basicity of the imino nitrogen atoms.
Global Reactivity Descriptors Low chemical hardness, high softness.Indicates a high propensity for electron donation.

De Novo Drug Design Methodologies Based on the this compound Scaffold

De novo drug design aims to generate novel molecular structures with desired biological activities. The this compound scaffold can serve as a starting point for such methodologies due to the established therapeutic relevance of biguanide-containing compounds.

Structure-based de novo design would utilize the three-dimensional structure of a biological target, such as an enzyme or receptor. The this compound scaffold could be placed within the active site of the target, and computational algorithms would then be used to "grow" or link fragments to the scaffold to optimize interactions with the target. The biguanide moiety is capable of forming multiple hydrogen bonds, making it an attractive anchor for binding to protein active sites. The 3,5-dimethoxyphenyl group can be tailored to fit into specific hydrophobic pockets.

Ligand-based de novo design approaches could also be employed, particularly if a set of known active molecules for a specific target is available. Pharmacophore models can be developed based on the common chemical features of these active compounds. The this compound scaffold can then be used as a template to design new molecules that match the pharmacophore model.

Computational techniques such as fragment-based growing, linking, and scaffold hopping are central to de novo design. Starting with the this compound core, these methods can explore vast chemical space to identify novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties.

Table 3: Potential De Novo Drug Design Strategies Utilizing the this compound Scaffold

Design StrategyDescriptionKey Computational Tools
Structure-Based Design Growing or linking fragments onto the scaffold within a target's active site.Molecular docking, molecular dynamics simulations, fragment-based design software.
Ligand-Based Design Designing molecules that fit a pharmacophore model derived from known active compounds.Pharmacophore modeling software, 3D-QSAR.
Scaffold Hopping Replacing the biguanide core with other chemical moieties that maintain similar spatial arrangements of functional groups.Bioisosteric replacement algorithms, virtual screening of fragment libraries.

Predictive Modeling of Biological Activity and Selectivity Using Machine Learning Approaches

Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity and selectivity of chemical compounds. For derivatives of the this compound scaffold, ML models can be developed to guide the synthesis and testing of new analogues.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established ML approach. A QSAR model for this scaffold would involve compiling a dataset of this compound derivatives with their experimentally measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode a wide range of information, including physicochemical properties, topological features, and 3D conformations.

Various ML algorithms can be used to build the QSAR model, such as multiple linear regression, partial least squares, support vector machines, and random forests. The resulting model would be a mathematical equation that relates the molecular descriptors to the biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, allowing for the prioritization of compounds for synthesis.

More advanced deep learning models, such as graph neural networks, can also be applied. These models can learn directly from the 2D or 3D structure of the molecules, potentially capturing more complex structure-activity relationships than traditional QSAR methods.

For predicting selectivity, ML models can be trained on data for multiple biological targets. This can help in designing compounds that are potent against the desired target while having minimal activity against off-targets, thereby reducing the potential for side effects.

Table 4: Machine Learning Approaches for Predictive Modeling of this compound Derivatives

Modeling ApproachDescriptionRequired DataPotential Outcomes
QSAR Develops a mathematical relationship between molecular descriptors and biological activity.A dataset of analogues with measured biological activities.Prediction of activity for new compounds, identification of key structural features for activity.
Deep Learning Utilizes neural networks to learn complex patterns from molecular structures.Large datasets of active and inactive compounds.Higher predictive accuracy for complex biological endpoints.
Selectivity Modeling Trains models on activity data for multiple targets.Biological activity data against a panel of targets.Design of compounds with improved selectivity profiles.

Future Research Directions and Translational Perspectives Conceptual

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The biological activity of biguanides, most notably metformin (B114582), is complex and not yet fully elucidated. nih.gov While the inhibition of mitochondrial complex I is a well-accepted mechanism of action for metformin, it is plausible that N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide (B1670390) may interact with a unique repertoire of biological targets. nih.gov Future research should conceptually explore:

Unbiased Target Identification: Employing chemoproteomics approaches, such as activity-based protein profiling and thermal proteome profiling, could identify novel protein binding partners of N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide. This could reveal targets beyond the established pathways of metformin.

Phenotypic Screening: High-content screening across diverse cell lines and disease models could uncover unexpected biological activities. For instance, screening against panels of cancer cell lines, patient-derived organoids, or in models of inflammatory and metabolic diseases could reveal novel therapeutic avenues.

Signaling Pathway Deconvolution: Upon identification of a biological effect, detailed mechanistic studies would be crucial. This would involve dissecting the downstream signaling cascades affected by the compound, using techniques like western blotting, reporter assays, and gene expression analysis to understand its precise molecular mechanism of action.

Development of Advanced Analogues with Enhanced Specificity and Reduced Off-Target Interactions

The 3,5-dimethoxyphenyl moiety of this compound offers a rich scaffold for chemical modification. The development of analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry campaign could be initiated to synthesize a library of analogues. Modifications could include:

Altering the substitution pattern on the phenyl ring.

Replacing the phenyl ring with other aromatic or heteroaromatic systems.

Modifying the biguanide (B1667054) core.

Computational Modeling: In silico docking studies against known and newly identified targets could guide the rational design of new analogues with predicted enhanced binding affinity and specificity.

Pharmacokinetic Profiling: Promising analogues would need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable for further development.

Integration of Multi-Omics Data to Uncover Systems-Level Effects

To gain a holistic understanding of the biological effects of this compound, a systems biology approach integrating various "omics" technologies will be indispensable. Recent advancements in multi-omics have provided unprecedented opportunities to identify biomarkers and understand disease mechanisms. acs.org

Transcriptomics: RNA sequencing (RNA-seq) can reveal the global changes in gene expression induced by the compound, providing insights into the cellular pathways it modulates.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a direct view of the compound's impact on cellular machinery.

Metabolomics: By analyzing the global metabolic profile, researchers can understand how the compound alters cellular metabolism, a key aspect of biguanide action.

Data Integration and Network Analysis: Sophisticated bioinformatics tools can be used to integrate these multi-omics datasets, constructing comprehensive molecular networks that illustrate the systems-level impact of the compound. This integrated approach can help in identifying key nodes and pathways that are perturbed by this compound.

Innovations in Synthetic Accessibility and Scalability for Academic Research Supply

The availability of a compound is a critical bottleneck for extensive research. Developing efficient and scalable synthetic routes is paramount for enabling widespread academic investigation. General synthetic routes for biguanides often involve the condensation of cyanoguanidines with amines or the reaction of dicyandiamide (B1669379) with an appropriate amine salt. nih.gov Future efforts in this area could focus on:

Methodology Development: Exploring novel catalytic systems or flow chemistry approaches could lead to more efficient, cost-effective, and environmentally friendly syntheses.

Process Optimization: For promising compounds, optimizing reaction conditions to maximize yield and purity will be crucial for producing the quantities required for in-depth preclinical studies.

Library Synthesis: The development of parallel synthesis techniques would facilitate the rapid generation of a diverse library of analogues for SAR studies.

Application as Chemical Probes for Biological System Elucidation

Beyond its potential therapeutic applications, this compound and its future analogues could serve as valuable chemical probes to interrogate biological systems.

Target Engagement Assays: Derivatizing the molecule with tags such as biotin (B1667282) or a fluorophore would enable the development of probes to visualize its subcellular localization and to confirm its engagement with specific protein targets in living cells.

Mechanism of Action Studies: Photoaffinity labeling probes could be synthesized to covalently link to their biological targets upon photoactivation, facilitating their identification and the characterization of binding sites.

Illuminating Cellular Pathways: By selectively modulating the activity of a specific target, these chemical probes could be used to dissect the role of that target in various cellular processes and disease states, providing valuable insights into fundamental biology.

Q & A

Q. What are the recommended methods for synthesizing N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide and ensuring purity?

Synthesis typically involves nucleophilic substitution or condensation reactions between 3,5-dimethoxyaniline and cyanoguanidine derivatives under controlled pH and temperature. Purification methods include recrystallization using ethanol-water mixtures or chromatography (silica gel, eluted with ethyl acetate/methanol) . Characterization via melting point analysis and HPLC (≥98% purity) is critical. Solubility data (e.g., sparingly soluble in water, soluble in ethanol) from analogous biguanides like N-o-Tolylbiguanide can guide solvent selection .

Q. Which spectroscopic and computational techniques are optimal for structural validation?

  • FT-IR : Confirm presence of imino (N–H, ~3300 cm⁻¹) and methoxy (C–O–C, ~1250 cm⁻¹) groups.
  • NMR : ¹H NMR detects methoxy protons (δ 3.7–3.8 ppm) and aromatic protons (δ 6.5–7.0 ppm for 3,5-substitution pattern). ¹³C NMR identifies carbonyl carbons (~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₄N₅O₂).
  • Computational : Density Functional Theory (DFT) optimizes geometry and predicts vibrational frequencies, aligning with experimental spectra .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize in vitro assays targeting pathways linked to biguanides:

  • TYMS (Thymidylate Synthase) Inhibition : Use fluorometric assays with recombinant TYMS and dUMP substrate, measuring IC₅₀ values .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., melanoma, colorectal) using MTT assays, with phenformin as a positive control .
  • Metabolic Impact : Assess mitochondrial complex I inhibition via oxygen consumption rate (OCR) measurements in hepatocytes .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s interaction with TYMS and its role in nucleotide metabolism?

  • Enzyme Kinetics : Perform steady-state kinetics with varying dUMP and cofactor (CH₂THF) concentrations to determine inhibition modality (competitive/non-competitive) .
  • Molecular Docking : Use AutoDock Vina to model binding poses in TYMS’s active site (PDB: 1HVY). Compare with known inhibitors like fluorouracil .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Gene Knockdown : CRISPR/Cas9-mediated TYMS knockout in cell lines to confirm target specificity .

Q. How can computational modeling resolve contradictions in experimental data (e.g., variable IC₅₀ values across cell lines)?

  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using datasets from structural analogs .
  • MD Simulations : Simulate compound-TYMS interactions under physiological conditions (pH 7.4, 310 K) to identify conformational stability and solvent effects .
  • Machine Learning : Train models on public databases (ChEMBL) to predict off-target interactions (e.g., dihydrofolate reductase) that may explain variability .

Q. What methodologies address discrepancies in metabolic vs. antiproliferative effects observed in preclinical studies?

  • Metabolomics : LC-MS profiling of treated cells to compare TCA cycle intermediates (e.g., citrate, succinate) and nucleotide pools .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., TYMS, DHFR) under varying doses .
  • Rescue Experiments : Supplement with thymidine or folate to distinguish TYMS-dependent vs. metabolic toxicity mechanisms .

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N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
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N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.